2-fluoro-1-methylpyridinium fractogel
CAS No.: 115773-65-4
Cat. No.: VC0218489
Molecular Formula: C8H6ClNS
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115773-65-4 |
---|---|
Molecular Formula | C8H6ClNS |
Molecular Weight | 0 |
Introduction
Fundamentals of 2-Fluoro-1-Methylpyridinium Fractogel
Definition and Basic Composition
2-Fluoro-1-methylpyridinium fractogel is a specialized immobilization support created by activating Fractogel, a hydrophilic polymeric matrix, with 2-fluoro-1-methylpyridinium salt. The base component, 2-fluoro-1-methylpyridinium, is typically used in its p-toluenesulfonate form (C₁₃H₁₄FNO₃S) with a molecular weight of 283.32 . This activation process creates a highly reactive surface capable of covalently binding enzymes and other proteins under relatively mild conditions, making it particularly valuable for biological applications where preserving enzyme activity is crucial.
Chemical Structure and Properties
The foundation of this material is the 2-fluoro-1-methylpyridinium moiety, which contains a positively charged nitrogen and a reactive fluorine group that facilitates nucleophilic substitution reactions. The molecular structure can be represented by the SMILES string: C[n+]1ccccc1F.Cc2ccc(cc2)S([O-])(=O)=O . This chemical configuration contributes to its effectiveness as an activation agent for Fractogel supports. The activated fractogel exhibits excellent reactivity toward nucleophilic groups, particularly those found in proteins and enzymes.
Preparation and Activation Process
The preparation of 2-fluoro-1-methylpyridinium fractogel involves the activation of Fractogel support with 2-fluoro-1-methylpyridinium p-toluenesulfonate under controlled conditions. This process creates a reactive intermediate that can readily form covalent bonds with protein amino groups. The activation typically occurs under mild and facile conditions , which is advantageous for maintaining the structural integrity of the support material while introducing the reactive groups necessary for subsequent protein immobilization.
Physical and Chemical Characteristics
Physical Properties
The physical properties of 2-fluoro-1-methylpyridinium fractogel derive from both the Fractogel matrix and the activating agent. The base component, 2-fluoro-1-methylpyridinium p-toluenesulfonate, is a white to almost white crystalline powder with a melting point of 130-134°C . When incorporated into Fractogel, the resulting material maintains the beneficial physical characteristics of the support, including its hydrophilicity, mechanical stability, and porous structure that allows for efficient enzyme interaction.
Chemical Reactivity
The chemical reactivity of 2-fluoro-1-methylpyridinium fractogel is primarily determined by the presence of the activated pyridinium group. This group readily undergoes nucleophilic substitution reactions with amino groups in proteins, forming stable covalent bonds. The compound is moisture-sensitive and should be stored under inert gas conditions to maintain its reactivity . This high reactivity toward nucleophiles makes it an excellent choice for protein immobilization but also necessitates careful handling and storage.
Stability Considerations
Table 1: Stability Parameters for 2-Fluoro-1-Methylpyridinium Compounds
The stability of 2-fluoro-1-methylpyridinium fractogel is an important consideration for its practical applications. The activating agent is sensitive to moisture and should be stored appropriately to maintain its effectiveness for protein immobilization procedures.
Applications in Analytical Biochemistry
Enzyme Immobilization Platform
One of the primary applications of 2-fluoro-1-methylpyridinium fractogel is as a platform for enzyme immobilization. The activated support provides a convenient and efficient means of covalently attaching enzymes to a solid matrix while preserving their catalytic activity. Research has demonstrated that various enzymes, including urease, beta-galactosidase, mutarotase, glucose oxidase, and peroxidase, can be successfully immobilized on this support under mild conditions . This versatility makes it a valuable tool for developing stable and reusable biocatalytic systems.
Flow Injection Analysis Systems
2-Fluoro-1-methylpyridinium fractogel has been effectively employed in flow injection analysis (FIA) systems for the determination of various analytes. These systems leverage the stability and activity of enzymes immobilized on the fractogel support to create sensitive and specific analytical methods. For example, flow injection analysis using urease immobilized on 2-fluoro-1-methylpyridinium salt-activated fractogel has been developed for the determination of urea in serum samples . Similarly, systems incorporating beta-galactosidase, mutarotase, and glucose oxidase/peroxidase have been used for lactose quantification .
Biosensor Development
The characteristics of 2-fluoro-1-methylpyridinium fractogel make it well-suited for biosensor development. The stable immobilization of enzymes on this support allows for the creation of reusable sensing elements with consistent performance. These biosensors can be integrated into various analytical systems, providing specific detection of target analytes in complex matrices. The mild immobilization conditions help preserve enzyme specificity and sensitivity, resulting in biosensors with excellent analytical performance.
Research Findings and Experimental Results
Urea Analysis Using Immobilized Urease
One significant application of 2-fluoro-1-methylpyridinium fractogel involved the development of a flow injection analysis system for serum urea determination. Researchers successfully immobilized urease on the activated fractogel under mild conditions, creating a bioreactor that retained high enzymatic activity. This system incorporated fluorescence detection and a gas-permeable separator to enhance sensitivity . The immobilized urease effectively catalyzed the hydrolysis of urea to ammonia, which was then quantified through appropriate detection methods.
Lactose Analysis Using Multiple Immobilized Enzymes
Another notable research application involved the determination of lactose in milk samples using a multi-enzyme system immobilized on 2-fluoro-1-methylpyridinium salt-activated Fractogel. This sophisticated analytical approach utilized beta-galactosidase (or a combination of beta-galactosidase and mutarotase) along with glucose oxidase/peroxidase immobilized on the same support . The system enabled efficient cascade reactions, where lactose was first hydrolyzed to its constituent monosaccharides, followed by specific detection of glucose. The mild immobilization conditions facilitated by the fractogel support were crucial for maintaining the activity of all enzymes involved in this complex analytical system.
Comparison with Other Immobilization Approaches
Table 2: Comparative Analysis of Enzyme Immobilization Methods
Immobilization Method | Binding Efficiency | Enzyme Activity Retention | Operational Stability | Binding Conditions |
---|---|---|---|---|
2-Fluoro-1-methylpyridinium Fractogel | High | Excellent | Very good | Mild, facile |
Glutaraldehyde Cross-linking | Moderate to high | Variable | Good | Harsh |
Adsorption | Low to moderate | High | Poor | Very mild |
Entrapment | Moderate | Good | Moderate | Moderate |
Covalent Attachment (other methods) | High | Variable | Good | Often harsh |
The use of 2-fluoro-1-methylpyridinium salt-activated Fractogel offers significant advantages over alternative immobilization methods, particularly in terms of combining high binding efficiency with mild reaction conditions that preserve enzyme activity.
Advantages and Limitations
Technical Advantages
2-Fluoro-1-methylpyridinium fractogel offers several technical advantages that have contributed to its adoption in analytical biochemistry. The mild and facile immobilization conditions help preserve enzyme activity and specificity, resulting in highly effective biocatalytic systems . The covalent nature of the enzyme attachment provides excellent operational stability, allowing for repeated use without significant loss of activity. Additionally, the hydrophilic character of the Fractogel support creates a favorable microenvironment for enzyme function, further enhancing the performance of immobilized enzyme systems.
Practical Considerations and Limitations
Despite its advantages, the use of 2-fluoro-1-methylpyridinium fractogel also presents certain limitations and practical challenges. The activating agent (2-fluoro-1-methylpyridinium p-toluenesulfonate) requires careful handling due to its irritant properties, as indicated by its hazard classifications (Eye Irrit. 2, Skin Irrit. 2) . The compound is also moisture-sensitive and decomposes upon contact with water , necessitating appropriate storage conditions and handling protocols. These characteristics can complicate the preparation and use of the activated support, particularly in non-specialized laboratory settings.
Cost-Benefit Analysis
From a cost-benefit perspective, the use of 2-fluoro-1-methylpyridinium fractogel represents a balanced approach to enzyme immobilization. While the activating agent itself may be relatively expensive (¥10,600 for 5g or ¥27,700 for 25g according to one supplier ), the benefits in terms of enzyme stability, activity retention, and reusability often justify the initial investment. The technical grade material (≥90% purity) is typically sufficient for most applications , providing a reasonable compromise between cost and performance.
Future Research Directions
Expanding Application Domains
Future research on 2-fluoro-1-methylpyridinium fractogel is likely to explore its application in additional analytical domains beyond the currently documented uses. Potential areas of investigation include environmental monitoring, food safety testing, and clinical diagnostics. The versatility of this immobilization platform makes it suitable for a wide range of enzyme-based analytical methods, particularly those requiring stable and reusable biocatalytic elements.
Integration with Advanced Detection Systems
The integration of 2-fluoro-1-methylpyridinium fractogel-based enzyme systems with advanced detection technologies represents another promising research direction. Combining the specificity and stability of enzymes immobilized on this support with sensitive detection methods could lead to analytical systems with improved performance characteristics. This integration might involve miniaturized analytical platforms, microfluidic systems, or novel detection modalities that enhance sensitivity, selectivity, or throughput.
Structural Modifications and Enhancements
Research into structural modifications of the base 2-fluoro-1-methylpyridinium compound or the Fractogel support could yield improved immobilization matrices with enhanced performance characteristics. Such modifications might address current limitations such as moisture sensitivity or improve binding efficiency, enzyme activity retention, or operational stability. The development of derivatives or analogues with optimized properties could expand the utility of this technology in various analytical applications.
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